(-)-Vestitol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
(-)-Vestitol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vestitol, a naturally occurring isoflavonoid (B1168493), has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to (-)-Vestitol. Quantitative data from various sources are systematically presented, and detailed experimental protocols for extraction, isolation, and quantification are outlined. Furthermore, this guide elucidates the biosynthetic pathway of (-)-Vestitol and illustrates its modulatory effects on key inflammatory signaling pathways, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
(-)-Vestitol is primarily found in a select number of botanical and natural resinous products, predominantly within the plant family Fabaceae (Leguminosae) and in propolis.
Plant Sources
The principal plant sources of (-)-Vestitol belong to the Fabaceae family, a diverse group of plants known for their rich phytochemical profiles.
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Dalbergia ecastaphyllum : This species, a member of the legume family, is a significant and well-documented source of (-)-Vestitol. The resinous exudate from the stem of D. ecastaphyllum is particularly rich in this isoflavonoid.
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Lotus species : Several species within the Lotus genus, including Lotus japonicus, are known to produce (-)-Vestitol, often as a phytoalexin in response to biotic or abiotic stress. Its presence has been reported in various parts of the plant, including the leaves.
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Licorice Root (Glycyrrhiza species) : Preparations from licorice root have also been identified as a source of (-)-Vestitol, contributing to the complex phytochemical makeup of this widely used medicinal plant.
Propolis
Propolis, a resinous mixture produced by honeybees from substances collected from plants, is another major source of (-)-Vestitol.
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Brazilian Red Propolis : This specific type of propolis is a particularly rich source of (-)-Vestitol. The botanical origin of Brazilian red propolis is primarily the resinous exudate of Dalbergia ecastaphyllum.
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Cuban Red Propolis : Similar to its Brazilian counterpart, Cuban red propolis also contains significant amounts of (-)-Vestitol, indicating a likely common or related botanical origin.
Quantitative Analysis of (-)-Vestitol
The concentration of (-)-Vestitol can vary significantly depending on the natural source, geographical location, and environmental conditions. The following table summarizes the reported quantitative data for (-)-Vestitol in various sources.
| Natural Source | Plant Part/Type | Concentration | Analytical Method | Reference(s) |
| Brazilian Red Propolis | Ethanolic Extract | 128.24 ± 1.01 µg/mL | HPLC-PDA | [1] |
| Dalbergia ecastaphyllum | Resin (dried) | 5.615 g/100 g | HPLC-DAD | [2] |
| Lotus japonicus | Leaves (infected with powdery mildew) | ~10-fold increase compared to control | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of (-)-Vestitol from natural sources, primarily focusing on Brazilian red propolis and Dalbergia ecastaphyllum.
Extraction of (-)-Vestitol from Brazilian Red Propolis
Objective: To obtain a crude extract enriched with (-)-Vestitol and other phenolic compounds from raw Brazilian red propolis.
Materials:
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Raw Brazilian red propolis
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Ethanol (B145695) (75% v/v)
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Shaker incubator
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Filter paper
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Rotary evaporator
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Lyophilizer
Protocol:
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Grind the raw Brazilian red propolis to a fine powder.
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Suspend the powdered propolis in 75% ethanol in a flask.
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Place the flask in a shaker incubator and agitate at a constant temperature (e.g., 30°C) and speed (e.g., 120 rpm) for 24 hours.
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Filter the mixture through filter paper to separate the ethanolic extract from the solid residue.
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Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
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Lyophilize the concentrated extract to obtain a dry powder.
Isolation of (-)-Vestitol by Preparative HPLC
Objective: To isolate pure (-)-Vestitol from a crude extract.
Materials:
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Crude extract of Brazilian red propolis or D. ecastaphyllum
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Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Preparative C18 column
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Acetonitrile (B52724) (HPLC grade)
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Formic acid (optional)
Protocol:
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Dissolve the crude extract in a suitable solvent (e.g., methanol).
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Filter the solution through a 0.45 µm syringe filter.
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Set up the preparative HPLC system with a C18 column.
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Prepare a mobile phase gradient. A common gradient involves a mixture of water (often with a small percentage of formic acid, e.g., 0.1%) and acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.
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Inject the filtered sample onto the column.
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Monitor the elution profile at a suitable UV wavelength for isoflavonoids (e.g., 280 nm).
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Collect the fraction corresponding to the retention time of (-)-Vestitol, as determined by a reference standard or by subsequent analytical characterization.
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Evaporate the solvent from the collected fraction to obtain isolated (-)-Vestitol.
Quantification of (-)-Vestitol by HPLC-UV
Objective: To determine the concentration of (-)-Vestitol in a sample.
Materials:
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Sample extract
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(-)-Vestitol reference standard
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Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (optional)
Protocol:
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Standard Preparation: Prepare a stock solution of (-)-Vestitol reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
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Sample Preparation: Dissolve a known amount of the sample extract in methanol and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. A typical gradient might start with a higher proportion of A and gradually increase the proportion of B.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 20 µL.
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Analysis: Inject the calibration standards and the sample solution into the HPLC system.
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Quantification: Construct a calibration curve by plotting the peak area of the (-)-Vestitol standard against its concentration. Determine the concentration of (-)-Vestitol in the sample by comparing its peak area to the calibration curve.
Biosynthesis of (-)-Vestitol
(-)-Vestitol belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis originates from the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The following diagram illustrates the key enzymatic steps leading to the formation of (-)-Vestitol.
Caption: Biosynthetic pathway of (-)-Vestitol from L-Phenylalanine.
Signaling Pathway Modulation by (-)-Vestitol
(-)-Vestitol has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the inhibitory effect of (-)-Vestitol on the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by (-)-Vestitol.
Conclusion
(-)-Vestitol is a promising isoflavonoid with well-defined natural sources and significant biological activities. This technical guide provides a comprehensive resource for researchers and professionals, summarizing the current knowledge on its distribution, quantitative analysis, and experimental protocols. The elucidation of its biosynthetic and signaling pathways offers a foundation for future research into its pharmacological applications and potential for metabolic engineering to enhance its production. The methodologies and data presented herein are intended to facilitate further investigation into this valuable natural product.
